14-dehydro Andrographolide;AP10

Description

Contextualization within Andrographis paniculata Diterpenoids

14-dehydro Andrographolide (B1667393) is a bioactive phytochemical isolated from Andrographis paniculata (Burm. f.) Nees, a plant belonging to the Acanthaceae family. This herbaceous plant has a long history of use in traditional medicine systems across Asia. nih.gov The therapeutic properties of A. paniculata are largely attributed to a class of compounds known as diterpenoids. researchgate.net

Diterpenoids are a major group of active constituents in A. paniculata. mdpi.com 14-dehydro Andrographolide, a diterpene lactone, is a key member of this family. nih.gov It exists alongside other prominent diterpenoids such as andrographolide, neoandrographolide, and 14-deoxyandrographolide (B149799). mdpi.comphcogres.com The leaves of the plant are a particularly rich source of these pharmacologically active compounds. phcogres.com The relative abundance of these diterpenoids can vary depending on the plant's growth stage and the specific part of the plant being analyzed. researchgate.netmdpi.com

Nomenclature and Synonyms

The compound is identified by several names in scientific literature, which can sometimes lead to confusion. Its systematic nomenclature and various synonyms are crucial for accurate identification and research correlation. The primary synonym is 14-deoxy-11,12-didehydroandrographolide (B31429). caymanchem.com It is also referred to by the abbreviation AP10. nih.gov

| Nomenclature Type | Identifier | Source |

|---|---|---|

| Systematic Name | 3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-2(5H)-furanone | caymanchem.com |

| Common Synonym | 14-deoxy-11,12-didehydroandrographolide | caymanchem.com |

| Abbreviation | AP10 | nih.gov |

| Other Synonyms | 14-dehydro Andrographolide | caymanchem.com |

| CAS Number | 42895-58-9 | caymanchem.com |

Historical and Contemporary Significance in Phytochemical Research

The study of diterpenoids from Andrographis paniculata dates back to 1911 with the initial isolation of andrographolide. nih.gov This foundational work paved the way for the discovery and investigation of other related compounds, including 14-dehydro Andrographolide.

Historically, research has focused on isolating and characterizing the various diterpenoids from A. paniculata. researchgate.net In recent years, phytochemical research on this plant has continued to emphasize the study of these compounds to uncover novel molecules and their biological activities. researchgate.net

Contemporary research on 14-dehydro Andrographolide (often referred to as deAND in studies) has highlighted its role as a bioactive phytonutrient. nih.govselleckchem.comresearchgate.net Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are now routinely used for the quantification and characterization of 14-dehydro Andrographolide and other diterpenoids in plant extracts. phcogres.comresearchgate.net This has enabled more precise and reliable studies into the compound's properties and has solidified its significance in the ongoing exploration of natural products. phcogres.com Research has also investigated its potential in various biological contexts, distinguishing its activities from those of its parent compound, andrographolide. caymanchem.comresearchgate.net

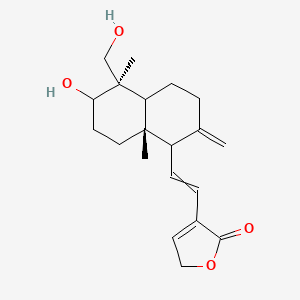

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

4-[2-[(5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |

InChI |

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/t15?,16?,17?,19-,20-/m0/s1 |

InChI Key |

XMJAJFVLHDIEHF-GTSVPISWSA-N |

Isomeric SMILES |

C[C@@]12CCC([C@@](C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Synthetic Methodologies of 14 Dehydro Andrographolide

Semisynthetic Routes and Chemical Derivatization of 14-dehydro Andrographolide (B1667393)

Dehydration Reactions from Andrographolide Precursors

A primary method for synthesizing 14-dehydro Andrographolide involves the dehydration of its precursor, andrographolide. The hydroxyl group at the C-14 position of andrographolide is unstable under certain reaction conditions and can be readily eliminated to form a conjugated double bond. mdpi.com This dehydration process is a common transformation observed during chemical modifications of andrographolide. mdpi.comugm.ac.id For instance, attempts to acylate the C-14 hydroxyl group using acid anhydrides or acid chlorides in the presence of a base have often resulted in the formation of 14-dehydroandrographolide instead of the desired ester. ugm.ac.id The instability of the C-14 hydroxyl group is a significant factor in the synthesis of andrographolide derivatives, often leading to the formation of the 14-dehydro analog as a major product. mdpi.com

Targeted Functional Group Modifications (e.g., acylation, silylation, epoxidation)

To enhance the therapeutic potential and overcome limitations such as poor solubility, various targeted functional group modifications are performed on the andrographolide scaffold. These modifications often precede or are performed in conjunction with the dehydration step to yield a diverse array of analogs.

Acylation: The introduction of acyl groups (acylation) to the hydroxyl groups at C-3 and C-19 is a common strategy. ugm.ac.id This is often achieved by protecting these hydroxyls, for example, as an isopropylidene or benzylidene ketal, before attempting modifications at the C-14 position. ugm.ac.id

Silylation: Silylation, the introduction of a silyl (B83357) ether group, is another modification used to create derivatives with altered properties. buu.ac.th For instance, 14-deoxy-11,12-didehydroandrographolide (B31429) has been modified by silylation at the C-19 hydroxyl group with reagents like TIPSCl, TBDPS-Cl, or TBS-Cl to produce analogs with potentially greater cytotoxic activity. buu.ac.th

Epoxidation: The introduction of an epoxide ring is another key modification. buu.ac.th For example, epoxidation of 14-deoxy-11,12-didehydroandrographolide using meta-chloroperbenzoic acid (m-CPBA) yields 8,17-epoxy-14-deoxy-11,12-didehydroandrographolide. buu.ac.th

Synthesis of Analogs with Modified Therapeutic Potentials

The synthesis of andrographolide analogs is a major focus of medicinal chemistry research, with the goal of developing new compounds with enhanced therapeutic activities. x-mol.com By systematically modifying the andrographolide structure, researchers can explore structure-activity relationships (SAR) and identify key features responsible for its biological effects.

Numerous analogs of andrographolide have been synthesized and evaluated for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. x-mol.comnih.govresearchgate.net For example, a series of 14-deoxy-11,12-didehydroandrographolide analogues were synthesized from andrographolide and showed potent cytotoxicity against cholangiocarcinoma cell lines. buu.ac.thnih.gov Modifications at the C-3, C-19, and C-14 positions have been shown to significantly influence the biological activity of the resulting compounds. mdpi.com The synthesis of these analogs often involves a combination of the reactions described above, such as protection of hydroxyl groups, functional group interconversions, and the introduction of new substituents. nih.gov

Table 1: Synthetic Modifications of Andrographolide and their Rationale

| Modification Type | Reagents/Conditions | Target Site(s) | Rationale |

| Dehydration | Base or acid catalysis | C-14 hydroxyl | Formation of 14-dehydroandrographolide |

| Acylation | Acid anhydrides, acid chlorides | C-3, C-19, C-14 hydroxyls | Enhance lipophilicity, improve activity |

| Silylation | TIPSCl, TBDPS-Cl, TBS-Cl | C-19 hydroxyl | Increase cytotoxic activity |

| Epoxidation | m-CPBA | C-8, C-17 double bond | Improve cytotoxic activity |

Molecular and Cellular Mechanisms of 14 Dehydro Andrographolide Action

Anti-inflammatory Pathway Modulations

14-dehydroandrographolide exhibits potent anti-inflammatory effects by intervening in several critical signaling cascades that orchestrate the inflammatory response.

A primary mechanism underlying the anti-inflammatory properties of 14-dehydroandrographolide is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. medchemexpress.com NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), it becomes activated and translocates to the nucleus to initiate the transcription of pro-inflammatory genes. mdpi.com

Studies have shown that 14-dehydroandrographolide and its derivatives can significantly inhibit the transcriptional activity of NF-κB. nih.govacs.org For instance, in LPS/IFN-γ stimulated RAW 264.7 macrophages, certain derivatives of 14-dehydroandrographolide demonstrated a strong inhibitory effect on NF-κB-dependent transactivation. nih.govacs.org This inhibition is a key factor in its capacity to reduce inflammatory responses in various experimental models, such as in mouse models of asthma, where it leads to a reduction in inflammatory cell recruitment and mucus hypersecretion. medchemexpress.com While andrographolide (B1667393) itself is known to covalently modify a cysteine residue on the p50 subunit of NF-κB, thereby blocking its DNA binding capacity, the precise interaction of 14-dehydroandrographolide with NF-κB components continues to be an area of investigation. mdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of critical signaling routes that regulate inflammation and cellular stress responses. nih.govnih.gov These cascades, including p38 MAPK and c-Jun N-terminal kinases (JNK1/2), are activated by inflammatory stimuli and play a significant role in the production of inflammatory mediators. nih.gov

Research indicates that the anti-inflammatory effects of compounds from Andrographis paniculata are linked to the inhibition of these MAPK pathways. chemfaces.com Specifically, dehydroandrographolide (B1139154) has been shown to induce autophagy in human oral cancer cells by activating JNK1/2 while inhibiting Akt and p38. nih.gov In the context of inflammation, a derivative of andrographolide, neoandrographolide, was found to inhibit the activation of p38 MAPK, which in turn suppressed the expression of iNOS and COX-2. chemfaces.com While much of the research focuses on andrographolide or other derivatives, the modulation of MAPK pathways is a recognized mechanism for the anti-inflammatory action of this class of compounds.

A direct consequence of inhibiting the NF-κB and MAPK signaling pathways is the reduced production and secretion of pro-inflammatory cytokines and chemokines. These molecules are responsible for amplifying and sustaining the inflammatory response.

14-dehydroandrographolide has been demonstrated to significantly decrease the expression of a wide array of these inflammatory mediators. nih.govnih.gov In studies involving highly pathogenic H5N1 influenza virus infection, which is known to induce a strong inflammatory response, 14-dehydroandrographolide markedly reduced the upregulated expression of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β). nih.govnih.gov Furthermore, it suppressed the production of interferons (IFN-α, IFN-β) and chemokines such as CXCL-10 and CCL-2, which are crucial for recruiting immune cells to the site of infection. nih.govnih.gov Similarly, in macrophage models stimulated with LPS/IFN-γ, derivatives of 14-dehydroandrographolide significantly decreased the secretion of TNF-α and IL-6. nih.govacs.org

| Cytokine/Chemokine | Effect Observed | Reference |

|---|---|---|

| TNF-α | Significantly reduced expression and secretion | nih.govacs.orgnih.govnih.gov |

| IL-6 | Significantly reduced expression and secretion | nih.govacs.orgnih.govnih.gov |

| IL-8 | Significantly reduced expression | nih.govnih.gov |

| IL-1β | Significantly reduced expression | nih.govnih.gov |

| IFN-α | Significantly reduced expression | nih.govnih.gov |

| IFN-β | Significantly reduced expression | nih.govnih.gov |

| CXCL-10 (IP-10) | Significantly reduced expression | nih.govnih.gov |

| CCL-2 (MCP-1) | Significantly reduced expression | nih.govnih.gov |

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a key inflammatory mediator, upon stimulation by pro-inflammatory signals like LPS and certain cytokines. nih.gov Overproduction of NO by iNOS contributes to the pathophysiology of various inflammatory diseases.

14-dehydroandrographolide and its derivatives have been identified as inhibitors of iNOS expression. nih.gov Studies using LPS/IFN-γ stimulated macrophages showed that compounds isolated from Andrographis paniculata, including derivatives of 14-dehydroandrographolide, significantly decreased nitric oxide secretion. nih.govacs.org A dehydroandrographolide succinate (B1194679) derivative was shown to alleviate acute lung injury by inactivating iNOS. chemfaces.com The mechanism for this is believed to occur at the transcriptional level, preventing the synthesis of the iNOS enzyme and thereby reducing the subsequent production of inflammatory NO. chemfaces.com

Antiviral Mechanisms of Action

In addition to its anti-inflammatory properties, 14-dehydroandrographolide exhibits direct antiviral activity, particularly against influenza viruses. nih.govnih.govmdpi.com This action is attributed to its ability to interfere with fundamental processes of the viral life cycle.

14-dehydroandrographolide has been shown to be a potent inhibitor of influenza A virus replication, including highly pathogenic strains like H5N1. nih.govnih.gov Its mechanism of action targets the intracellular stages of viral propagation.

Research has demonstrated that the compound strongly inhibits viral replication by reducing the production of key viral components. Specifically, it decreases the levels of viral nucleoprotein (NP) mRNA. nih.govnih.gov This reduction in messenger RNA leads to a subsequent decrease in the synthesis of the nucleoprotein (NP) and the non-structural protein 1 (NS1), both of which are essential for the replication and assembly of new virus particles. nih.govnih.gov

A critical aspect of its antiviral mechanism is the effective restraint of the nuclear export of viral ribonucleoprotein (vRNP) complexes. nih.govmdpi.com In influenza virus-infected cells, vRNPs, which contain the viral genome, must be exported from the nucleus to the cytoplasm for the assembly of progeny virions. By suppressing this nuclear export, 14-dehydroandrographolide effectively halts the viral life cycle, preventing the formation and release of new infectious viruses. nih.govnih.gov

| Mechanism | Specific Target/Effect | Reference |

|---|---|---|

| Interference with Viral Genome Expression | Reduced production of viral nucleoprotein (NP) mRNA | nih.govnih.gov |

| Reduced production of NP and NS1 proteins | nih.govnih.gov | |

| Interference with Viral Assembly | Restrains nuclear export of viral ribonucleoprotein (vRNP) complexes | nih.govnih.govmdpi.com |

Inhibition of Viral Ribonucleoprotein (vRNP) Nuclear Export

14-dehydroandrographolide, a derivative of andrographolide, has demonstrated significant antiviral properties, particularly against influenza A viruses. A key aspect of its mechanism of action involves the disruption of the viral replication cycle by inhibiting the nuclear export of viral ribonucleoprotein (vRNP) complexes. nih.gov

Influenza viruses replicate within the nucleus of host cells. nih.gov A crucial step in the viral life cycle is the export of newly synthesized vRNPs from the nucleus to the cytoplasm, a process necessary for the assembly of new virus particles. nih.govresearchgate.net This export is a regulated process, often involving the cellular export protein Crm1. nih.govmdpi.com

Studies have shown that 14-dehydroandrographolide effectively restrains the nuclear export of these vRNP complexes. nih.gov This inhibition is a critical component of its anti-influenza activity. By preventing the vRNPs from reaching the cytoplasm, the compound effectively halts the production of new, infectious virions. Research on various influenza A virus strains, including the highly pathogenic H5N1, has confirmed that this compound impairs viral replication at least in part through this mechanism. nih.gov The retention of vRNPs within the nucleus disrupts the subsequent stages of the viral life cycle, leading to a significant reduction in viral progeny. nih.gov

This targeted disruption of a fundamental process in viral replication highlights the potential of 14-dehydroandrographolide as an antiviral agent. Its ability to interfere with vRNP nuclear export provides a distinct advantage, as this is a specific and essential step for the virus. nih.gov

Modulation of Host Immune Responses (e.g., human β-defensin-2 upregulation)

Beyond its direct antiviral activities, 14-dehydroandrographolide also modulates the host's immune response to viral infections. One of the notable effects is the upregulation of human β-defensin-2 (HBD-2). tjnpr.org HBD-2 is an antimicrobial peptide that plays a role in the innate immune system, and its induction can be a response to viral components like double-stranded RNA. nih.gov

Research has indicated that andrographolide, the parent compound of 14-dehydroandrographolide, can induce the production of HBD-2 in human lung epithelial cells. tjnpr.org This effect is mediated through the p38 MAPK and NF-κB signaling pathways. By stimulating the production of HBD-2, the compound can enhance the host's ability to combat the infection. tjnpr.orgnih.gov

Furthermore, in the context of H5N1 influenza virus infection, 14-dehydroandrographolide has been shown to significantly reduce the excessive inflammatory response, often referred to as a "cytokine storm," which is a major contributor to the severity of the disease. The compound was found to decrease the upregulated expression of several pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8. nih.gov This anti-inflammatory action, coupled with its direct antiviral effects, suggests a dual mechanism that can help mitigate the pathology of severe influenza infections. nih.gov

Effects on Viral Adsorption and Entry

While 14-dehydroandrographolide demonstrates potent antiviral activity through the inhibition of vRNP nuclear export, studies have indicated that it does not significantly affect the initial stages of viral infection, namely viral adsorption and entry into host cells. nih.gov

Research conducted on the H5N1 influenza virus in A549 cells, a human lung epithelial cell line, showed that the compound had no discernible effect on the attachment of the virus to the cell surface or its subsequent entry into the cell. nih.gov This finding suggests that the primary antiviral target of 14-dehydroandrographolide lies within the intracellular replication cycle of the virus, rather than at the cell surface. This specificity is crucial for understanding its mechanism of action and for its potential development as a therapeutic agent. nih.gov

Anticancer and Autophagy-Inducing Modalities

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

14-dehydroandrographolide has been investigated for its potential as an anticancer agent, with a key mechanism being the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Apoptosis is a fundamental process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. nih.govmdpi.com It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govnih.gov

The intrinsic pathway is triggered by intracellular stress and results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executive enzymes of apoptosis. youtube.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a different set of initiator caspases. nih.govyoutube.com

Studies have shown that 14-dehydroandrographolide can induce apoptosis in cancer cells by acting on the intrinsic pathway. Specifically, in the context of influenza A (H5N1) virus-infected human lung epithelial cells, the compound was found to inhibit virus-induced apoptosis through the caspase-9-dependent intrinsic pathway. nih.gov This modulation of apoptosis contributes to its antiviral effect. While this particular study focused on virus-infected cells, the ability to influence apoptotic pathways is a significant area of interest in cancer research. nih.gov The BCL-2 protein family plays a crucial role in regulating the intrinsic pathway, and dysregulation of these proteins is a common feature in cancer. nih.gov

The table below summarizes the key differences between the intrinsic and extrinsic apoptotic pathways.

| Feature | Intrinsic Pathway | Extrinsic Pathway |

| Trigger | Intracellular stress (e.g., DNA damage, growth factor withdrawal) | Extracellular ligands binding to death receptors (e.g., FasL, TNF-α) |

| Key Proteins | BCL-2 family proteins (Bax, Bak, Bcl-2), Cytochrome c, Apaf-1 | Death receptors (Fas, TNFR1), FADD, Caspase-8 |

| Initiator Caspase | Caspase-9 | Caspase-8 |

| Executioner Caspases | Caspase-3, -6, -7 | Caspase-3, -6, -7 |

Activation of Autophagy-Dependent Cell Death Mechanisms

In addition to apoptosis, 14-dehydroandrographolide can induce another form of programmed cell death known as autophagy-dependent cell death. karger.comnih.gov Autophagy is a cellular process involving the degradation of cellular components through the formation of autophagosomes, which then fuse with lysosomes. nih.gov While autophagy is primarily a survival mechanism under stress, it can also lead to cell death in certain contexts. nih.govsci-hub.se

Research has demonstrated that andrographolide, the parent compound, can induce autophagic cell death in human osteosarcoma cells. karger.comnih.gov This process was shown to be dependent on the autophagy machinery, as inhibition of autophagy reversed the cytotoxic effects. nih.gov Importantly, this form of cell death was found to be distinct from apoptosis, as markers of apoptosis were not detected. karger.com Autophagy-dependent cell death is characterized by the accumulation of autophagosomes and autolysosomes within the cytoplasm. nih.gov The decision between cell survival and cell death through autophagy is complex and context-dependent. sci-hub.se

Regulation of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. johnshopkins.edunih.gov Its dysregulation is a frequent event in many types of cancer, making it a prime target for anticancer therapies. johnshopkins.edufrontiersin.org The pathway is initiated by the activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt. Activated Akt then phosphorylates and regulates numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). nih.gov

Studies on andrographolide have shown that it can suppress the PI3K/Akt/mTOR signaling pathway. karger.com This inhibition is a key mechanism underlying its ability to induce autophagy. karger.com By inhibiting this pathway, andrographolide effectively removes the suppressive signals on autophagy, leading to its activation. karger.com The PI3K/Akt/mTOR pathway is a central hub that integrates various cellular signals, and its inhibition can have profound effects on cancer cell survival and proliferation. nih.govscilit.com The regulation of this pathway by 14-dehydroandrographolide and its derivatives represents a significant aspect of their anticancer potential.

The table below outlines the key components and their roles in the PI3K/Akt/mTOR pathway.

| Component | Function | Role in Cancer |

| PI3K | Phosphorylates PIP2 to PIP3, initiating the signaling cascade. | Often hyperactivated, promoting cell growth and survival. |

| Akt | A serine/threonine kinase that promotes cell survival and growth. | Frequently overexpressed or activated, inhibiting apoptosis. |

| mTOR | A central regulator of cell growth, proliferation, and metabolism. | Often deregulated, leading to uncontrolled cell growth. |

| PTEN | A tumor suppressor that negatively regulates the PI3K/Akt pathway. | Frequently lost or mutated, leading to pathway hyperactivation. |

Modulation of p53 and TMEM16A Expression

14-dehydroandrographolide, also known as AP10, has been shown to exert its effects through the modulation of key cellular proteins, including the tumor suppressor p53 and the transmembrane protein 16A (TMEM16A).

Research on dehydroandrographolide (DA), a principal component of Andrographis paniculata, has revealed its ability to influence p53 expression in oral cancer cells. Studies have demonstrated that treatment with DA leads to a decrease in p53 expression. This reduction in p53 is associated with the induction of autophagy, a cellular process of degradation and recycling of cellular components. The findings suggest a signaling pathway that connects autophagy to the regulation of p53 in cancer cells. semanticscholar.org

In the context of TMEM16A, a calcium-activated chloride channel often overexpressed in various cancers, 14-dehydroandrographolide has been identified as a novel inhibitor. semanticscholar.orgnih.gov Treatment of human colon cancer cells (SW620) with dehydroandrographolide (DP) resulted in a significant decrease in the protein levels of TMEM16A. nih.gov Notably, this effect on the protein level was not accompanied by a change in the messenger RNA (mRNA) levels of TMEM16A, indicating that the compound likely influences the protein through post-transcriptional mechanisms, such as promoting its degradation, rather than inhibiting its gene expression. nih.gov The inhibition of TMEM16A by 14-dehydroandrographolide is considered a potential therapeutic strategy for cancers where this channel is amplified. semanticscholar.orgnih.gov

Antioxidant Activities and Redox Signaling Pathways

14-dehydroandrographolide demonstrates significant antioxidant activities, primarily through the modulation of intracellular redox signaling pathways rather than direct chemical neutralization of reactive oxygen species (ROS). Its effects are mediated by influencing the expression and activity of endogenous antioxidant systems. preprints.orgresearchgate.net

The compound has been shown to engage with critical signaling pathways that regulate the cellular response to oxidative stress. One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. preprints.orgnih.gov Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and detoxification enzymes. nih.govmdpi.com By activating Nrf2, 14-dehydroandrographolide enhances the cell's intrinsic ability to counteract oxidative damage. preprints.org

Studies involving 14-deoxy-11,12-didehydroandrographolide (B31429) (deAND), a closely related analogue, have provided insights into these mechanisms. In a model of steatohepatitis, deAND treatment was found to increase the expression of Nrf2 mRNA. This upregulation of Nrf2 was correlated with a subsequent increase in the activity of downstream antioxidant enzymes, highlighting the compound's role in modulating redox signaling to protect against cellular stress. preprints.org

Scavenging of Reactive Oxygen Species (ROS)

The antioxidant effect of 14-dehydroandrographolide appears to be primarily indirect, by bolstering the cell's own defense mechanisms rather than by directly scavenging reactive oxygen species (ROS). While some studies on extracts containing 14-dehydroandrographolide show antioxidant activity, research on the isolated compound suggests it does not possess significant ROS scavenging ability in an acellular environment. researchgate.net

The primary mechanism by which 14-dehydroandrographolide reduces intracellular ROS levels is through the activation of the Nrf2 pathway, which in turn upregulates a suite of protective enzymes responsible for neutralizing ROS. preprints.org

Enhancement of Endogenous Antioxidant Defenses

A key aspect of the antioxidant activity of 14-dehydroandrographolide is its ability to enhance the body's endogenous antioxidant defense systems. This is achieved predominantly through the activation of the Nrf2 signaling pathway. preprints.orgnih.gov

Upon activation by 14-dehydroandrographolide, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression. nih.govmdpi.com Research has specifically shown that treatment with 14-deoxy-11,12-didehydroandrographolide (deAND) leads to a significant increase in the activity of key endogenous antioxidant enzymes. preprints.org

Effect of 14-deoxy-11,12-didehydroandrographolide (deAND) on Endogenous Antioxidant Enzymes

| Enzyme | Effect of deAND Treatment | Associated Pathway | Reference |

|---|---|---|---|

| Glutathione (B108866) Peroxidase (GPx) | Increased activity | Nrf2-mediated | preprints.org |

| Glutathione Reductase (GR) | Increased activity | Nrf2-mediated | preprints.org |

| Heme oxygenase-1 (HO-1) | Increased protein expression | Nrf2-mediated | preprints.org |

The increased activities of Glutathione Peroxidase and Glutathione Reductase are crucial for the glutathione-based antioxidant system, which plays a central role in protecting cells from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides. nih.gov The upregulation of Heme oxygenase-1 (HO-1) also provides significant cytoprotection against oxidative stress. mdpi.com These findings underscore the role of 14-dehydroandrographolide as a potent activator of the Nrf2 pathway, thereby strengthening the cellular antioxidant capacity. preprints.org

Biological Activities of 14 Dehydro Andrographolide in Preclinical Models

Preclinical Studies on Anti-inflammatory Efficacy

The anti-inflammatory potential of 14-dehydroandrographolide (identified in studies as 14-deoxy-11,12-didehydroandrographolide) has been explored in both cellular and animal models, demonstrating its capacity to modulate key inflammatory pathways.

In preclinical in vitro settings, 14-dehydroandrographolide has been shown to exert anti-inflammatory effects, particularly in the context of viral infections that trigger inflammatory responses. Studies have found that the compound's ability to inhibit influenza A virus (IAV) replication leads to a subsequent and significant decrease in the expression of pro-inflammatory cytokines and chemokines. nih.gov

Specifically, in IAV-infected cells, treatment with 14-dehydroandrographolide effectively suppresses the proliferation of key inflammatory mediators. nih.gov This includes a reduction in cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as chemokines like CXCL-10 and CCL-2. nih.gov This action is crucial as the excessive host immune response often contributes to the pathology of viral diseases. The compound's mechanism is partly attributed to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammation. nih.govmedchemexpress.com

The anti-inflammatory efficacy of 14-dehydroandrographolide has been robustly demonstrated in animal models of allergic airway inflammation, such as ovalbumin (OVA)-induced asthma in mice. nih.govmedchemexpress.com In these models, the compound effectively mitigates multiple hallmarks of allergic asthma.

Research has shown that administration of 14-dehydroandrographolide dose-dependently inhibits the increase in total inflammatory cells and eosinophils in bronchoalveolar lavage (BAL) fluid. nih.govmedchemexpress.com Furthermore, it significantly reduces the levels of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which are critical drivers of allergic inflammation. nih.govmedchemexpress.com

The compound also attenuates other asthma-related pathological features, including airway hyper-responsiveness, mucus hypersecretion, and mast cell degranulation. nih.govnih.gov Mechanistically, these effects are linked to the inhibition of the NF-κB pathway, as evidenced by the blockage of p65 nuclear translocation in lung tissues. nih.gov

Antiviral Efficacy in Cellular and Animal Models

14-dehydroandrographolide has demonstrated a broad spectrum of antiviral activity in preclinical evaluations against several clinically relevant viruses.

Potent anti-influenza A virus activity has been reported for 14-dehydroandrographolide in vitro. nih.gov The compound has been tested against multiple influenza A strains, showing efficacy against highly pathogenic avian influenza A (H5N1) viruses as well as human influenza strains like H1N1 and H3N2. nih.gov

The primary mechanism of its anti-influenza action is the impairment of viral replication by restraining the nuclear export of viral ribonucleoprotein (vRNP) complexes. nih.govnih.gov This is a critical step in the viral life cycle, and its inhibition prevents the formation of new progeny viruses. Additionally, the compound has been shown to protect infected human lung epithelial cells from apoptosis (programmed cell death) by inhibiting the caspase-9-dependent intrinsic pathway, which further contributes to its antiviral effect against the H5N1 virus. researchgate.net

While the parent compound, andrographolide (B1667393), and its derivatives are being investigated for activity against Enterovirus 71 (EV71), specific preclinical studies focusing solely on the antiviral efficacy of 14-dehydroandrographolide against EV71 are not prominently detailed in the searched literature. nih.govresearchgate.net Research has tended to focus on other derivatives for this specific virus. nih.gov

Preclinical evidence suggests that 14-dehydroandrographolide possesses inhibitory activity against both Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

One study reported that dehydroandrographolide (B1139154) demonstrated activity against HBV DNA replication with a half-maximal inhibitory concentration (IC50) value of 22.58 μmol/L. wjgnet.com Further research has also pointed to derivatives of dehydroandrographolide as potential anti-HBV agents. wjgnet.comnih.gov

In the context of HIV, research indicates that 14-deoxy-11,12-dehydroandrographolide is effective in inhibiting HIV replication in in vitro models. nih.gov

Anticancer Activity in Cell Lines and Xenograft Models

14-dehydroandrographolide (AP10), a diterpenoid compound derived from Andrographis paniculata, has demonstrated notable anticancer properties in various preclinical research settings. nih.govresearchgate.net Its activities have been observed in both laboratory cell cultures (in vitro) and in animal models involving tumor grafts (xenografts). nih.govdaneshyari.com

AP10 has shown the ability to hinder the proliferation of a range of cancer cells. For instance, it has exhibited more potent cytotoxic effects against human promonocytic leukemia (THP-1) cells when compared to adherent cancer cell lines. nih.gov In studies involving leukemia cells, AP10 has been found to induce robust apoptosis, or programmed cell death. researchgate.net

The antiproliferative effects of AP10 are not limited to leukemia. Research has also indicated its efficacy against breast cancer cells. mdpi.com In the context of oral cancer, AP10 has been identified as a potential chemopreventive agent due to its inhibitory effects on cancer cell growth. nih.govdaneshyari.com Furthermore, derivatives of 14-deoxyandrographolide (B149799) have been synthesized and shown to inhibit the growth of human colon cancer (HCT-116) and breast cancer (MCF-7) cells, with some derivatives demonstrating greater inhibitory activity than andrographolide itself. nih.gov

| Cancer Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Leukemia | THP-1 | Potent cytotoxicity and induction of apoptosis | researchgate.netnih.gov |

| Breast Cancer | MCF-7 | Inhibition of proliferation | mdpi.comnih.gov |

| Oral Cancer | SCC9 | Inhibition of proliferation | nih.govdaneshyari.com |

| Colon Cancer | HCT-116 | Inhibition of proliferation | nih.gov |

Beyond inhibiting proliferation, AP10 has been shown to interfere with the migration and invasion of cancer cells, which are critical processes in metastasis. In oral cancer cells (SCC9), AP10 significantly inhibited both migration and invasion. nih.govdaneshyari.com This effect is linked to the downregulation of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix, thus facilitating cancer cell movement. nih.govdaneshyari.com The administration of AP10 in a mouse model of oral carcinoma also led to suppressed MMP-2 expression and a reduction in tumor metastases. nih.govdaneshyari.com

Similarly, in gastric cancer, network pharmacology and bioinformatics studies suggest that AP10 may inhibit metastasis by targeting multiple genes, including those involved in cell adhesion. nih.gov In osteosarcoma, AP10 has been found to inhibit cell growth and metastasis by reversing the epithelial to mesenchymal transition (EMT), a key process in cancer cell invasion. nih.gov

| Cancer Type | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Oral Cancer | SCC9 cells and xenograft mouse model | Inhibited migration and invasion; suppressed MMP-2 expression and tumor metastases. | nih.govdaneshyari.com |

| Gastric Cancer | Bioinformatic analysis | Potential to inhibit metastasis by regulating genes involved in cell adhesion. | nih.gov |

| Osteosarcoma | Not specified | Inhibited cell growth and metastasis by reversing EMT. | nih.gov |

Hepatoprotective Effects in Animal Models

AP10 has demonstrated protective effects on the liver in animal studies, particularly in models of non-alcoholic fatty liver disease (NAFLD).

In mice fed a high-fat and high-cholesterol (HFHC) diet, a common model for inducing steatohepatitis, treatment with a derivative of andrographolide, 14-deoxy-11,12-didehydroandrographolide (B31429), led to a reduction in liver injury. nih.govsemanticscholar.org This was evidenced by lower levels of plasma alanine (B10760859) aminotransferase (ALT), an indicator of liver damage, as well as reduced hepatic cholesterol accumulation and fewer histological lesions. nih.govsemanticscholar.org

The hepatoprotective effects of AP10 appear to be linked to its ability to modulate oxidative stress and inflammation in the liver. nih.govsemanticscholar.org In the HFHC diet-induced mouse model, treatment with 14-deoxy-11,12-didehydroandrographolide resulted in mildly lowered oxidative stress, as indicated by an increase in glutathione (B108866) (GSH) content and GSH reductase activity. nih.gov It also significantly reduced inflammation by lowering the level of tumor necrosis factor-alpha (TNF-α) in the liver. nih.gov Furthermore, the compound was found to suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, which is involved in the inflammatory response. nih.govsemanticscholar.org

Other Emerging Biological Activities

In addition to its anticancer and hepatoprotective properties, AP10 is being investigated for a range of other potential therapeutic applications. It is known to inhibit the activation of NF-κB, a protein complex that plays a key role in regulating the immune response to infection and inflammation. medchemexpress.com This anti-inflammatory activity is a significant area of research. nih.gov

AP10 has also been noted for its potential antiviral, antiallergenic, and immuno-stimulatory activities. caymanchem.com Research has explored its effects against the influenza A virus, where it was found to inhibit the replication of the H5N1 virus. nih.gov The compound is also included in libraries of bioactive compounds for research into various conditions, including obesity, fibrosis, and neurodegenerative diseases, indicating a broad spectrum of potential biological activities. medchemexpress.com

Anti-biofilm Properties against Bacterial Pathogens (e.g., Pseudomonas aeruginosa)

14-dehydroandrographolide (AP10), a significant bioactive compound derived from the plant Andrographis paniculata, has demonstrated notable anti-biofilm capabilities against the pathogenic bacterium Pseudomonas aeruginosa. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides a barrier against antibiotics and host immune responses, making infections difficult to treat. researchgate.netscienceopen.com

In preclinical in vitro studies, AP10 has been shown to interfere with the formation of P. aeruginosa biofilms. Research indicates that AP10 can synergistically inhibit biofilm production when used in combination with conventional antibiotics like azithromycin (B1666446) and gentamicin (B1671437). nih.govnih.gov This synergistic effect is significant, as it suggests that AP10 could potentially enhance the efficacy of existing antibiotic treatments against biofilm-associated infections.

The mechanism behind AP10's anti-biofilm activity appears to be linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation. nih.govnih.gov By inhibiting the QS pathway, AP10 effectively hinders the bacteria's ability to form robust biofilms.

Table 1: Effects of 14-dehydro Andrographolide on Pseudomonas aeruginosa Biofilm

| Parameter | Observation | Reference |

|---|---|---|

| Biofilm Production | Synergistically inhibits 92% of biofilm production with sub-MIC doses of azithromycin or gentamicin after 48 hours. | nih.govnih.gov |

| Biofilm Structure | Reduces the roughness and height of the biofilm. | nih.govnih.gov |

| Extracellular Polymeric Substances (EPS) | Significantly reduces EPS content by approximately 90%. | nih.govnih.gov |

| Pyocyanin (B1662382) Production | Reduces pyocyanin levels by around 90%. | nih.govnih.gov |

| Extracellular Protease Synthesis | Decreases extracellular protease synthesis by about 90%. | nih.govnih.gov |

| Mechanism of Action | Inhibits the quorum sensing (QS) pathway. | nih.govnih.gov |

Cardiovascular System Modulations (e.g., vasorelaxation, anti-platelet activity)

Preclinical studies have revealed that 14-dehydroandrographolide exhibits modulatory effects on the cardiovascular system, specifically demonstrating vasorelaxant and anti-platelet activities.

In isolated rat thoracic aorta preparations, 14-dehydroandrographolide induced concentration-dependent relaxation of tissues pre-contracted with phenylephrine (B352888) and high potassium. nih.gov This vasorelaxant effect was more pronounced in endothelium-intact aorta, suggesting a role for the endothelium in mediating this response. nih.gov The mechanism of vasorelaxation appears to involve the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, as the effects were partially blocked by inhibitors of nitric oxide synthase (NOS) and soluble guanylate cyclase. nih.gov Furthermore, 14-dehydroandrographolide was found to inhibit calcium influx through both voltage-operated and receptor-operated calcium channels, contributing to its vasorelaxant properties. nih.gov

In addition to its effects on blood vessels, a succinate (B1194679) derivative of dehydroandrographolide, dehydroandrographolide succinate (DAS), has been shown to possess anti-platelet properties. nih.gov In vitro and in vivo studies have demonstrated that DAS can inhibit platelet aggregation. nih.gov This anti-platelet effect is thought to be mediated, at least in part, by the inhibition of thromboxane (B8750289) B2 (TXB2) production, a key molecule in platelet activation. nih.gov

Table 2: Cardiovascular Effects of 14-dehydro Andrographolide and its Derivative

| Compound | Activity | Mechanism | Model | Reference |

|---|---|---|---|---|

| 14-dehydro Andrographolide | Vasorelaxation | Activation of NOS and guanylate cyclase; Blockade of Ca2+ influx | Isolated rat thoracic aorta | nih.gov |

| Dehydroandrographolide succinate (DAS) | Anti-platelet aggregation | Inhibition of TXB2 production | In vitro (human whole blood), in vivo (rats) | nih.gov |

Antimalarial Investigations in Parasite Models

The search for new antimalarial agents is a global health priority, and natural compounds are a valuable source for drug discovery. While specific preclinical studies focusing solely on the antimalarial activity of 14-dehydroandrographolide in parasite models are not extensively detailed in the provided search results, the broader context of research on Andrographis paniculata and its derivatives suggests potential in this area.

Murine models of malaria are frequently used in preclinical studies to assess the efficacy of potential antimalarial drugs because the parasite life cycle and disease progression share similarities with human malaria. nih.gov These models allow for the evaluation of a compound's activity against various stages of the parasite's life cycle in a living organism. nih.govnih.gov The assessment of antimalarial activity in these models often involves measuring the reduction in parasitemia (the number of parasites in the blood) following treatment. nih.gov

Laboratory assays are also crucial for screening compounds against different parasite stages, including the blood stages (which cause the symptoms of malaria), the transmission stages (gametocytes), and the liver stages. plos.org While the provided information does not offer specific data on 14-dehydroandrographolide's performance in these assays, the known biological activities of andrographolide and its derivatives warrant further investigation into their potential as antimalarial agents.

Neuroprotective Studies

Emerging preclinical evidence suggests that andrographolide and its derivatives, including potentially 14-dehydroandrographolide, may exert neuroprotective effects. These studies often utilize models of neurological damage, such as cerebral ischemia-reperfusion injury and chronic cerebral hypoperfusion, to investigate the potential therapeutic benefits of these compounds. nih.govresearchgate.net

In a mouse model of cerebral ischemia-reperfusion injury, pretreatment with andrographolide was found to have a protective effect. nih.gov This protection was associated with a reduction in neuroinflammation, as evidenced by decreased levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Furthermore, andrographolide treatment appeared to promote neuronal survival and reduce glial scarring. nih.gov

Studies on chronic cerebral hypoperfusion in rats have also indicated that andrographolide can protect hippocampal neurons from damage. researchgate.net The proposed mechanism for this neuroprotection involves the modulation of the PTEN/AKT signaling pathway, which plays a crucial role in cell survival and apoptosis. researchgate.net Andrographolide treatment was shown to reverse the detrimental changes in this pathway induced by chronic cerebral hypoperfusion. researchgate.net While these studies focus on andrographolide, the structural similarity and shared biological activities with 14-dehydroandrographolide suggest that the latter may also possess neuroprotective properties worthy of investigation.

Biosynthetic Pathways and Metabolic Engineering of 14 Dehydro Andrographolide

Diterpenoid Biosynthesis in Andrographis paniculata

The biosynthesis of diterpenoids in Andrographis paniculata begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two primary pathways: the mevalonic acid (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govresearchgate.net While both pathways contribute to the precursor pool, studies suggest that the MEP pathway is the major contributor to andrographolide (B1667393) biosynthesis. nih.govnih.gov

The C5 units are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). rjptonline.org The first committed step in labdane diterpenoid biosynthesis involves the cyclization of GGPP. This two-step process is catalyzed by class II and class I diterpene synthases (diTPSs). First, a class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate, which is then isomerized to ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diTPS, ent-kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate group and a second cyclization to form the characteristic labdane skeleton.

Following the formation of the diterpene backbone, a series of oxidative modifications, primarily hydroxylations and the formation of a lactone ring, are carried out by cytochrome P450 monooxygenases (CYPs) to yield the diverse array of diterpenoid lactones found in the plant, including andrographolide and 14-dehydroandrographolide. nih.gov

Identification and Characterization of Key Enzymatic Systems (e.g., Cytochrome P450 Monooxygenases - CYPs)

The later, oxidative steps in the biosynthesis of andrographolide are crucial for its biological activity and are predominantly catalyzed by cytochrome P450 enzymes (CYPs). nih.gov Integrated transcriptomic and metabolomic analyses have successfully identified a minimal set of four CYP enzymes responsible for the conversion of the diterpene scaffold ent-copalol into andrographolide. researchgate.net These enzymes belong to the CYP71, CYP706, and CYP72 clans. researchgate.netnih.govnih.gov

The sequential enzymatic reactions are as follows:

ApCYP71D587 : This enzyme catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol. researchgate.net

ApCYP71BE50 : Following the initial hydroxylation, ApCYP71BE50 mediates the formation of the characteristic lactone ring, which results in the intermediate andrograpanin. researchgate.net

ApCYP706U5 : This enzyme is responsible for the C-3 hydroxylation of andrograpanin, leading to the formation of 14-deoxyandrographolide (B149799). researchgate.net

ApCYP72F1 : In the final step, ApCYP72F1 completes the biosynthesis by catalyzing the C-14 hydroxylation of 14-deoxyandrographolide and facilitating a rearrangement of the olefin bond to produce andrographolide. researchgate.netnih.gov

The biosynthesis of 14-dehydroandrographolide (also known as 14-deoxy-11,12-didehydroandrographolide) is closely related, likely branching from this main pathway. nih.govnih.govnih.gov It is hypothesized to be formed from a common intermediate or through enzymatic modification of one of the precursors in the andrographolide pathway. The presence of a double bond between C-11 and C-12 and the absence of a hydroxyl group at C-14 distinguishes it from andrographolide. nih.gov

| Enzyme | Enzyme Family | Substrate | Product | Function |

|---|---|---|---|---|

| ApCYP71D587 | Cytochrome P450 (CYP71) | ent-copalol | 19-hydroxy-ent-copalol | Initial hydroxylation |

| ApCYP71BE50 | Cytochrome P450 (CYP71) | 19-hydroxy-ent-copalol | Andrograpanin | Lactone ring formation |

| ApCYP706U5 | Cytochrome P450 (CYP706) | Andrograpanin | 14-deoxyandrographolide | C-3 hydroxylation |

| ApCYP72F1 | Cytochrome P450 (CYP72) | 14-deoxyandrographolide | Andrographolide | C-14 hydroxylation and double bond rearrangement |

Genetic and Environmental Factors Influencing Compound Accumulation

The accumulation of 14-dehydroandrographolide and other diterpenoid lactones in A. paniculata is not static; it is significantly influenced by both the plant's genetic makeup and various environmental stimuli.

Genetic Factors: Significant variation in andrographolide content has been observed among different genotypes of A. paniculata. For instance, a study comparing six genotypes revealed that the highest-producing genotype (IC-520361) had more than double the andrographolide content of the lowest-producing one (Anand Local). researchgate.net This genetic variability underscores the potential for selective breeding programs to develop high-yield cultivars for commercial production. Transcriptome analysis between these high- and low-yielding genotypes has helped identify differentially expressed genes in the MEP and MVA pathways, providing genetic markers for breeding. researchgate.net

Environmental Factors: Environmental conditions and agricultural practices play a crucial role in modulating the biosynthesis and accumulation of secondary metabolites. researchgate.net

Nitrogen Source: The type of nitrogen supplied to the plants can reprogram carbon and nitrogen metabolism, thereby affecting andrographolide synthesis. Studies have shown that ammonium can stimulate the accumulation of andrographolide compared to nitrate, urea, or glycine. nih.gov

Planting Density: Higher planting densities can lead to increased stress on plant communities, which may enhance the synthesis of secondary metabolites as a defense response. researchgate.net In A. paniculata, it has been observed that higher densities can lead to an increase in the production of these compounds. researchgate.net

Light: The quantity and quality of light can affect diterpenoid production. Plants grown under full sunlight conditions have been reported to have a higher concentration of andrographolide compared to those grown in the shade. nih.gov

Seasonal Variation: The accumulation of diterpene lactones is also subject to seasonal changes, impacting the consistency of yields from cultivated plants. researchgate.net

Biotechnological Approaches for Enhanced Production

To overcome the limitations of agricultural production, various biotechnological strategies are being explored to enhance the yield of 14-dehydroandrographolide and related compounds. These approaches primarily involve plant tissue culture and metabolic engineering.

Elicitation in Plant Cell and Organ Cultures: Elicitation, the use of biotic or abiotic stimuli to induce a defense response and enhance secondary metabolite production, is a widely used strategy in plant tissue cultures. researchgate.netresearchgate.net Various elicitors have been shown to significantly increase the production of andrographolide in cell suspension, shoot, and adventitious root cultures of A. paniculata. nih.gov

Biotic Elicitors: These include substances of biological origin, such as polysaccharides from fungal cell walls. Extracts from fungi like Aspergillus niger and Penicillium expansum have proven effective. For example, treatment with an A. niger extract resulted in a 6.94-fold increase in andrographolide content in cell suspension cultures. researchgate.netresearchgate.net Chitosan, a derivative of chitin, has also been shown to be a potent elicitor, with one study reporting an 859.39% increase in andrographolide production in shoot tip cultures. nih.gov

Abiotic Elicitors: These are non-biological factors, including signaling molecules like methyl jasmonate (MeJA) and salicylic acid (SA). MeJA treatment has been shown to induce genes in the biosynthetic pathway, leading to a 5.25-fold increase in andrographolide content in cell cultures. nih.gov A combination of salicylic acid and jasmonic acid has also been reported to have a synergistic effect, resulting in a 3.8-fold increase. researchgate.net

| Elicitor Type | Elicitor | Concentration/Treatment | Culture System | Fold Increase in Andrographolide |

|---|---|---|---|---|

| Biotic | Aspergillus niger extract | 1.5 ml (10 days) | Cell Suspension | 6.94 researchgate.net |

| Biotic | Penicillium expansum extract | 0.6% (8 days) | Cell Suspension | 6.23 researchgate.net |

| Biotic | Chitosan | 5 mg/L | Shoot Tip Culture | ~9.6 (859.39% increase) nih.gov |

| Abiotic | Methyl Jasmonate (MeJA) | 5 µM (24 h) | Cell Suspension | 5.25 nih.gov |

| Abiotic | Jasmonic Acid (JA) | 100 µM | Cell Suspension | 3.0 researchgate.net |

| Abiotic | Salicylic Acid (SA) + Jasmonic Acid (JA) | 75 µM + 75 µM | Cell Suspension | 3.8 researchgate.net |

Metabolic Engineering and Heterologous Production: Advances in synthetic biology have opened up the possibility of transferring the entire biosynthetic pathway into microbial hosts like Saccharomyces cerevisiae (yeast) or bacteria for large-scale, controlled production. nih.gov This approach, known as heterologous production, involves expressing all the necessary plant genes in the microbe. While promising, the production of complex plant terpenoids like andrographolides in microbes faces challenges. These include the need to express multiple functional enzymes, particularly membrane-bound CYPs which can be difficult to express in prokaryotic systems, and the need to optimize precursor supply within the host organism. nih.govescholarship.org Co-expression of the minimal set of four CYP genes in Nicotiana benthamiana engineered to produce the ent-copalol precursor has successfully demonstrated the feasibility of this metabolic engineering strategy. researchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Underexplored Molecular Targets and Signaling Pathways

While significant progress has been made in identifying the mechanisms of action for 14-dehydroandrographolide, a comprehensive understanding of its molecular interactions remains incomplete. Current research indicates that its therapeutic effects are mediated through the modulation of several key signaling pathways. Studies have demonstrated its ability to regulate inflammatory responses by targeting pathways such as NF-κB and Nrf2. nih.govsemanticscholar.orgnih.gov Additionally, it has been shown to influence cell cycle progression and apoptosis in tumor cells through the p53, JNK1/2, Akt, and p38 signaling pathways. nih.govnih.gov

However, the full spectrum of its molecular targets is yet to be discovered. For instance, dehydroandrographolide (B1139154) has been identified as an inhibitor of inducible nitric oxide synthase (iNOS) and the TMEM16A chloride channel, suggesting a broader range of influence than initially understood. medchemexpress.comselleckchem.com Network pharmacology and bioinformatics analyses on dehydroandrographolide in the context of gastric cancer have pointed to potential regulatory roles on genes like MMP9, MMP12, and CTSB, which are involved in cell migration and invasion. nih.gov

Future investigations should focus on identifying novel protein targets and less-characterized signaling cascades. Exploring its effects on pathways like chemokine signaling, Rap1 signaling, and HIF-1 signaling, which have been noted for other andrographolide (B1667393) derivatives, could reveal new therapeutic applications. nih.gov A deeper understanding of these interactions is crucial for predicting its efficacy and identifying patient populations who would benefit most from AP10-based therapies.

Rational Design and Synthesis of Next-Generation Analogs with Improved Pharmacological Profiles

The chemical structure of 14-dehydroandrographolide, particularly its α,β-unsaturated γ-butyrolactone moiety, offers a versatile scaffold for semi-synthetic modifications. researchgate.net The rational design of next-generation analogs is a promising strategy to enhance its therapeutic index, improve target specificity, and overcome limitations such as poor solubility. nih.govresearchgate.net

Numerous studies have demonstrated the feasibility of this approach. Synthetic modifications have been successfully performed at various positions on the andrographolide backbone to create derivatives with enhanced biological activities. nih.govmdpi.com For example, introducing a benzylidene group at the C15 position has led to compounds with greater potency in inhibiting cancer cell migration. nih.gov Other modifications, such as the creation of C-14 alkoxy derivatives and dithiocarbamates, have yielded analogs with improved cytotoxic profiles against various cancer cell lines. nih.gov The goal of these synthetic efforts is to produce compounds with improved efficacy and druggability for conditions ranging from cancer to neurodegenerative diseases like Alzheimer's. mdpi.comemerginginvestigators.org

| Modification Site | Type of Derivative | Improved Pharmacological Profile | Reference |

|---|---|---|---|

| C15 | Benzylidene derivatives | Enhanced anti-metastatic activity and cytotoxicity in liver cancer. | nih.gov |

| C14 | Alkoxy derivatives | Increased cytotoxicity against lung, leukemia, breast, and prostate cancer cell lines. | nih.gov |

| C17 | Ester derivatives (e.g., para-methoxyphenylacetyl ester) | Potent cytotoxicity against lung, prostate, breast, and colon cancer cells. | nih.gov |

| General | Tosylated derivatives | Improved antidyslipidemic and antioxidant activity. | nih.gov |

| Multiple | 17-hydro-9-dehydro analogs | Potent β-secretase inhibition for potential Alzheimer's therapy. | mdpi.com |

Future research should continue to employ structure-activity relationship (SAR) studies and computational modeling to guide the synthesis of novel analogs with optimized potency and selectivity. emerginginvestigators.org

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combining 14-dehydroandrographolide or its analogs with existing drugs presents a compelling strategy to enhance therapeutic efficacy, reduce toxicity, and combat drug resistance. Research has already indicated that andrographolide derivatives can act synergistically with conventional antibiotics. For instance, 14-deoxy-11,12-didehydroandrographolide (B31429), when used with azithromycin (B1666446) or gentamicin (B1671437), significantly inhibits the formation of biofilms by Pseudomonas aeruginosa, a bacterium known for its resistance to antibiotics. nih.gov Similarly, another derivative, 14-alpha-lipoyl andrographolide, shows synergistic antibiofilm activity when combined with antibiotics such as azithromycin and ciprofloxacin. nih.gov

Andrographolide sulfonates, which are derivatives with improved solubility, have been shown to work synergistically with antibiotics like imipenem and azithromycin in treating pneumonia. mdpi.com These findings suggest that AP10 could be developed as an adjunct therapy, potentially revitalizing the effectiveness of existing antimicrobial agents.

| Andrographolide Derivative | Combined Therapeutic Agent | Observed Synergistic Effect | Reference |

|---|---|---|---|

| 14-deoxy-11,12-didehydroandrographolide | Azithromycin or Gentamicin | Inhibition of Pseudomonas aeruginosa biofilm development. | nih.gov |

| 14-alpha-lipoyl andrographolide | Azithromycin, Ciprofloxacin, Fosfomycin, Streptomycin, Gentamicin | Inhibition of Pseudomonas aeruginosa biofilm formation and virulence factor production. | nih.gov |

| Andrographolide Sulfonates | Imipenem or Azithromycin | Improved therapeutic outcomes in pneumonia caused by Klebsiella pneumoniae. | mdpi.com |

Future studies should systematically explore synergistic combinations of AP10 and its analogs with a broader range of therapeutic agents, including chemotherapeutics, anti-inflammatory drugs, and other antimicrobials. Elucidating the molecular basis of these synergistic interactions will be critical for designing rational and effective combination therapies.

Addressing Bioavailability and Stability Challenges through Formulation Research

A significant hurdle in the clinical development of 14-dehydroandrographolide is its poor physicochemical properties, including low aqueous solubility and limited oral bioavailability. nih.govnih.gov Pharmacokinetic studies in rats have shown the oral bioavailability of related derivatives to be as low as 3.42%, which restricts their therapeutic potential. researchgate.net Furthermore, the stability of these compounds can be a concern, potentially leading to degradation before reaching the target site. researchgate.net

Advanced formulation research is essential to overcome these challenges. Various drug delivery technologies have been investigated to enhance the solubility and bioavailability of andrographolide and its derivatives. researchgate.netbiointerfaceresearch.com These approaches aim to improve drug delivery, extend the half-life, and increase penetration and permeability. biointerfaceresearch.com

Key formulation strategies include:

Nanoparticle-based systems: Formulations such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and gold nanoparticles can improve solubility and provide sustained release. biointerfaceresearch.com AG-SLNs have been shown to be more cytotoxic to cancer cells than the free compound and can increase oral bioavailability. biointerfaceresearch.com

Lipid-based systems: Liposomes, microemulsions, nanoemulsions, and self-microemulsifying drug delivery systems (SMEDDS) can encapsulate the compound, enhancing its dissolution and absorption. biointerfaceresearch.comnih.gov

Chemical Modification: The synthesis of more soluble derivatives, such as andrographolide sulfonates, has proven effective in significantly enhancing water solubility and bioavailability while retaining pharmacological activity. dntb.gov.ua

| Formulation Strategy | Primary Advantage | Reference |

|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Increases bioavailability, provides sustained release, improves antitumor effectiveness. | biointerfaceresearch.com |

| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Enhances dissolution and oral bioavailability. | nih.gov |

| Liposomes | Improves penetration, permeability, and bioavailability. | biointerfaceresearch.com |

| Polymeric Nanoparticles | Provides sustained inhibition of cancer cell proliferation. | biointerfaceresearch.com |

| Sulfonation | Significantly enhances water solubility and bioavailability. | dntb.gov.ua |

Future efforts must focus on developing stable, scalable, and clinically viable formulations for 14-dehydroandrographolide that can optimize its pharmacokinetic profile and maximize its therapeutic efficacy.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the complex biological effects of 14-dehydroandrographolide, a shift from a single-target approach to a systems-level perspective is required. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful methodology to achieve a holistic understanding of how AP10 modulates cellular networks. arxiv.orgmixomics.org

Multi-omics approaches can reveal the global impact of the compound on various biological layers, helping to identify novel drug targets, discover biomarkers for patient stratification, and elucidate complex disease mechanisms. arxiv.orgrsc.org Network pharmacology, a key component of systems biology, has already been applied to andrographolide and its derivatives to map their interactions with multiple targets and pathways related to viral infections and cancer. nih.govnih.gov These studies have successfully identified clusters of modulated pathways, such as those involved in immune response and chemical carcinogenesis, providing a broader view of the drug's mechanism of action. nih.govnih.gov

By applying these advanced computational and analytical techniques, future research can:

Construct comprehensive interaction networks between 14-dehydroandrographolide and cellular components.

Identify key molecular drivers and pathways that mediate its therapeutic effects across different diseases.

Predict potential off-target effects and synergistic drug combinations.

Enable a more personalized and precise application of AP10 in a clinical setting.

The use of deep learning and other machine learning methods will be crucial for integrating these large and complex datasets to uncover meaningful biological patterns and accelerate the translation of 14-dehydroandrographolide from a promising natural product to a clinically effective therapeutic agent. rsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.